Cas no 1357142-80-3 (3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine)

3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound featuring a fused pyrrolopyridine core with a bromine substituent at the 3-position and a methyl group at the 1-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. The bromine atom offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise structural modifications. The methyl group enhances stability and influences electronic properties, making it suitable for applications in medicinal chemistry and material science. Its well-defined reactivity profile ensures consistent performance in synthetic pathways.
3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine structure
1357142-80-3 structure
Product Name:3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine
CAS No:1357142-80-3
MF:C8H7BrN2
MW:211.058580636978
MDL:MFCD22039255
CID:2113489
PubChem ID:66727895
Update Time:2025-06-08

3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-bromo-1-methyl-1H-Pyrrolo[3,2-b]pyridine
    • SFABSAOTNYQZIU-UHFFFAOYSA-N
    • SCHEMBL569583
    • PS-17834
    • 3-bromo-1-methyl-pyrrolo[3,2-b]pyridine
    • MFCD22039255
    • EN300-223707
    • 1H-Pyrrolo[3,2-b]pyridine,3-bromo-1-methyl-
    • 3-bromo-1-methylpyrrolo[3,2-b]pyridine
    • 1357142-80-3
    • DA-24073
    • 3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine
    • MDL: MFCD22039255
    • Inchi: 1S/C8H7BrN2/c1-11-5-6(9)8-7(11)3-2-4-10-8/h2-5H,1H3
    • InChI Key: SFABSAOTNYQZIU-UHFFFAOYSA-N
    • SMILES: BrC1=CN(C)C2C=CC=NC=21

Computed Properties

  • Exact Mass: 209.97926g/mol
  • Monoisotopic Mass: 209.97926g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.8
  • XLogP3: 1.7

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3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1357142-80-3)3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine
Order Number:A1221115
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:18
Price ($):206/669
Email:sales@amadischem.com

3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine Related Literature

Additional information on 3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine

Introduction to 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine] (CAS No. 1357142-80-3)

The compound 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine] (CAS No. 1357142-80-3) represents a significant advancement in the field of heterocyclic chemistry, particularly within the domain of fused pyrrole and pyridine derivatives. These structures have garnered considerable attention due to their diverse pharmacological properties and potential applications in medicinal chemistry. The presence of both bromine and methyl substituents in the pyrrolo[3,2-bpyridine core enhances its reactivity, making it a valuable scaffold for further chemical modifications and functionalization.

Recent studies have highlighted the utility of 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine as a key intermediate in the synthesis of bioactive molecules. Its unique structural framework allows for the exploration of various pharmacological targets, including kinase inhibitors, antiviral agents, and anticancer compounds. The bromine atom at the 3-position provides a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures.

In the realm of drug discovery, pyrrolo[3,2-bpyridine derivatives have been extensively studied for their ability to modulate enzyme activity and interfere with disease pathways. For instance, analogs of this compound have shown promise in inhibiting Janus kinases (JAKs), which play a crucial role in inflammatory responses and autoimmune diseases. The methyl group at the 1-position contributes to the steric environment of the molecule, influencing its binding affinity and selectivity against biological targets.

The synthesis of 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine typically involves multi-step organic transformations starting from readily available precursors. One common approach begins with the condensation of 2-amino benzaldehyde with methyl acetoacetate under basic conditions to form a pyrrole derivative. Subsequent bromination using N-bromosuccinimide (NBS) introduces the bromine atom at the 3-position. The final step involves methylation at the 1-position, often achieved through reaction with dimethyl sulfate or methyl iodide in the presence of a base.

Advances in computational chemistry have further enhanced the design and optimization of pyrrolo[3,2-bpyridine derivatives like 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine. Molecular modeling techniques allow researchers to predict binding interactions with biological targets, enabling the rational design of more potent and selective compounds. This computational guidance has been instrumental in accelerating the drug discovery process by minimizing experimental trials and improving hit rates.

The pharmacological profile of 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine has been explored through both in vitro and in vivo studies. In cell-based assays, this compound has demonstrated inhibitory activity against several kinases associated with cancer progression. Notably, it has shown efficacy in suppressing JAK2 and FLT3 tyrosine kinases, which are frequently mutated in hematological malignancies. These findings underscore its potential as a lead compound for developing novel anticancer therapies.

Furthermore, preclinical studies have investigated the pharmacokinetic properties of 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine to assess its suitability for therapeutic applications. The compound exhibits reasonable oral bioavailability and metabolic stability, suggesting its feasibility for further development into an oral drug candidate. Additional research is ongoing to evaluate its toxicity profile and long-term safety in animal models.

The versatility of 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine as a building block has also been recognized in material science applications. Its ability to form coordination complexes with transition metals has led to investigations into its use as a ligand in catalysis and luminescent materials. These applications highlight the broad utility of heterocyclic compounds beyond traditional pharmaceuticals.

In conclusion, 3-Bromo-1-methyl-1H-pyrrolo[3,2-bpyridine (CAS No. 1357142-80-3) is a multifaceted compound with significant potential in both medicinal chemistry and material science. Its unique structural features make it an attractive scaffold for designing bioactive molecules with therapeutic relevance. As research continues to uncover new applications for this compound, pyrrolo[3,2-bpyridine derivatives are poised to play an increasingly important role in addressing unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1357142-80-3)3-Bromo-1-methyl-1H-pyrrolo3,2-bpyridine
A1221115
Purity:99%/99%
Quantity:1g/5g
Price ($):206/669
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